

# 2,6-Dimethylnonane CAS number and molecular structure

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## Compound of Interest

Compound Name: 2,6-Dimethylnonane

Cat. No.: B096766

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## In-Depth Technical Guide: 2,6-Dimethylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and structural identifiers for **2,6-dimethylnonane**. The information is presented to support research and development activities where this branched alkane may be of interest.

## Core Data Summary

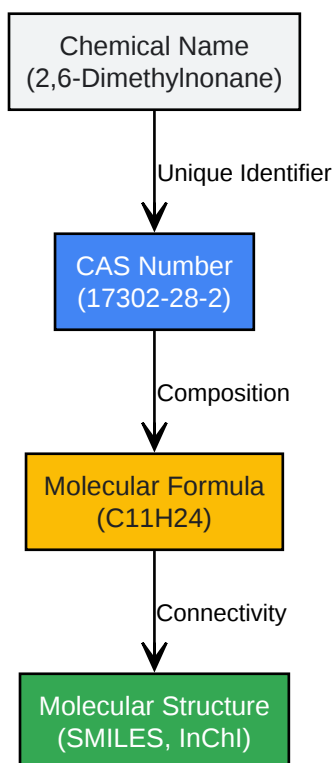
**2,6-Dimethylnonane** is a saturated aliphatic hydrocarbon. Its fundamental identifiers and physicochemical properties are summarized below. While specific experimental protocols for the determination of these properties are not detailed in publicly available literature, the data is compiled from established chemical databases.

## Physicochemical Properties and Identifiers

Property	Value	Source
CAS Number	17302-28-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C11H24	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	156.31 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
IUPAC Name	2,6-dimethylnonane	<a href="#">[2]</a> <a href="#">[4]</a>
SMILES	<chem>CCCC(C)CCCC(C)C</chem>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
InChI	InChI=1S/C11H24/c1-5-7-11(4)9-6-8-10(2)3/h10-11H,5-9H2,1-4H3	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a>
InChIKey	MGNGOEWESNDQAN-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Density	0.741 g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point	180.6 °C at 760 mmHg	<a href="#">[1]</a>
Melting Point	-57.06 °C (estimate)	<a href="#">[1]</a>
Flash Point	107 °C	<a href="#">[1]</a>
Refractive Index	1.4143	<a href="#">[1]</a>
Vapor Pressure	1.2 mmHg at 25°C	<a href="#">[1]</a>
XLogP3	5.6	<a href="#">[1]</a> <a href="#">[4]</a>

## Molecular Structure and Identification Workflow

The logical workflow for the identification and structural representation of **2,6-dimethylnonane** is illustrated in the diagram below. This process begins with the common chemical name and progresses to more specific and machine-readable identifiers.



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Caption: Identification workflow for **2,6-dimethylnonane**.

## Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed in the table are not readily available in the public domain. These values are typically generated using standardized methods such as those outlined by the OECD Guidelines for the Testing of Chemicals or through computational estimation. For rigorous research or regulatory submissions, it is recommended to consult subscription-based chemical data repositories or to perform experimental measurements under controlled laboratory conditions.

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